

Application Notes and Protocols for G-Subtide in Kinase Assays

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For Researchers, Scientists, and Drug Development Professionals

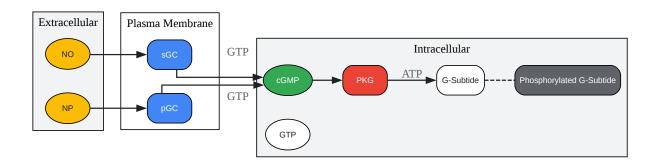
Introduction

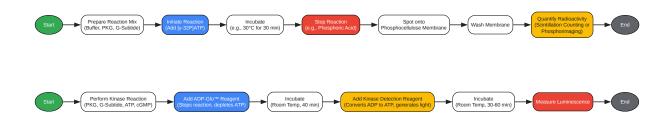
G-Subtide is a synthetic peptide that serves as a specific and selective substrate for cGMP-dependent Protein Kinase (PKG). Its amino acid sequence is Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro. Notably, it exhibits a preference for PKG II over PKG I α , making it a valuable tool for dissecting the activity of these two isoforms.[1] These application notes provide detailed protocols for utilizing **G-Subtide** in radiometric and luminescence-based kinase assays to measure the activity of PKG and to screen for potential inhibitors.

Signaling Pathway

Protein Kinase G is a key effector in the nitric oxide (NO)/cAMP-responsive element-binding protein (CREB) and natriuretic peptide (NP) signaling pathways. In these cascades, the generation of cyclic guanosine monophosphate (cGMP) by soluble guanylate cyclase (sGC) or particulate guanylate cyclase (pGC) leads to the activation of PKG. Activated PKG then phosphorylates downstream target proteins, such as **G-Subtide** in an in vitro setting, regulating a variety of cellular processes including smooth muscle relaxation, platelet aggregation, and synaptic plasticity.







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References

- 1. Dual involvement of G-substrate in motor learning revealed by gene deletion PMC [pmc.ncbi.nlm.nih.gov]
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